molecular formula C20H17NO6 B11046200 9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Cat. No. B11046200
M. Wt: 367.4 g/mol
InChI Key: BBMOVSVMXDPQAD-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one: , also known by its CAS number 74909-04-9 , is a complex organic compound with a unique fused-ring system. Let’s break down its structure:

    Chemical Formula: CHO

    Molecular Weight: Approximately 394.38 g/mol

This compound features a quinoline core fused with a dioxolo-furoquinolinone moiety, and it contains two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions, oxidative processes, and heterocyclic transformations. Further investigation is needed to establish robust synthetic protocols.

Industrial Production:: Unfortunately, information on large-scale industrial production methods remains scarce. given its structural complexity, synthesis likely involves multiple steps and careful optimization.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound’s methoxy groups may undergo oxidation under suitable conditions.

    Reduction: Reduction of the quinoline or dioxolo-furoquinolinone rings could yield interesting derivatives.

    Substitution: Substituents on the phenyl ring may participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Lewis acids or nucleophilic reagents.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry::

    Structural Diversity: Researchers explore this compound’s unique structure for designing novel ligands, catalysts, or materials.

    Medicinal Chemistry: Its quinoline scaffold may inspire drug discovery efforts.

Biology and Medicine:: Industry::

    Pharmaceuticals: Consider its role as a lead compound for drug development.

    Materials Science: Explore its use in functional materials.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

While no direct analogs are readily available, comparing it to related quinoline derivatives or furoquinolinones could highlight its uniqueness.

Remember that ongoing research may reveal additional insights into this intriguing compound

properties

Molecular Formula

C20H17NO6

Molecular Weight

367.4 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one

InChI

InChI=1S/C20H17NO6/c1-23-14-4-3-10(5-15(14)24-2)18-11-6-16-17(27-9-26-16)7-12(11)21-13-8-25-20(22)19(13)18/h3-7,18,21H,8-9H2,1-2H3

InChI Key

BBMOVSVMXDPQAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)OC5)OCO4)OC

Origin of Product

United States

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